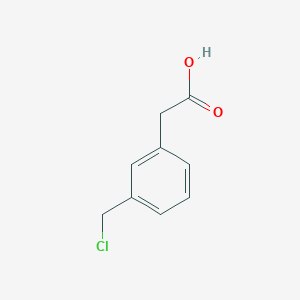

(3-Chloromethyl-phenyl)-acetic acid

Description

Significance of (3-Chloromethyl-phenyl)-acetic acid as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate lies in the distinct reactivity of its two functional groups. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and conversion to an acid chloride. Simultaneously, the chloromethyl group, a benzylic halide, is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functionalities, making it a valuable building block for more complex molecules. This dual reactivity enables chemists to construct diverse molecular architectures from a single, readily available starting material.

Historical Context of Related Phenylacetic Acid Derivatives in Academic Synthesis

Phenylacetic acid and its derivatives have a rich history in organic chemistry. mdpi.com Phenylacetic acid itself is a naturally occurring auxin, a class of plant hormones, and has been studied for its biological activity. nih.gov In the realm of synthetic chemistry, phenylacetic acid derivatives have long been used as starting materials for the synthesis of numerous compounds. mdpi.com

Historically, methods like the Willgerodt-Kindler reaction and the hydrolysis of benzyl (B1604629) cyanide have been employed for the synthesis of phenylacetic acids. A significant advancement was the Wolff rearrangement, discovered by Ludwig Wolff in 1902, which converts α-diazocarbonyl compounds into ketenes. These ketenes can then be trapped with nucleophiles like water to produce carboxylic acids, including phenylacetic acid derivatives. wikipedia.org This reaction, however, only became widely used in the 1930s with the development of efficient methods for synthesizing the necessary diazo ketone precursors. wikipedia.org The Arndt-Eistert homologation is a notable application of the Wolff rearrangement, allowing for the one-carbon extension of a carboxylic acid. wikipedia.org

The development of modern catalytic methods, such as palladium-catalyzed carbonylation reactions of benzyl halides, has further expanded the toolbox for synthesizing phenylacetic acid derivatives, including those with various substituents on the aromatic ring. researchgate.net

Overview of Key Research Domains for this compound

The unique structural features of this compound make it a valuable tool in several areas of chemical research. Its application as a bifunctional building block is central to its utility. Researchers can selectively react at either the carboxylic acid or the chloromethyl site, or at both, to generate a library of new compounds.

For instance, the carboxylic acid can be converted to an amide, while the chloromethyl group can be used to alkylate a variety of nucleophiles, such as amines, thiols, or phenols. This allows for the synthesis of molecules with diverse functionalities and potential applications in materials science and medicinal chemistry. While specific biological activities are outside the scope of this article, the ability to create complex molecular scaffolds is a key driver of research in this area. The synthesis of new phenylacetic acid derivatives with potential biological activities is an active field of investigation. mdpi.com

Structure

2D Structure

Properties

IUPAC Name |

2-[3-(chloromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDHOTCMBWZKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CCl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437996 | |

| Record name | [3-(Chloromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857165-45-8 | |

| Record name | [3-(Chloromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloromethyl Phenyl Acetic Acid and Its Precursors

Established Synthetic Routes to (3-Chloromethyl-phenyl)-acetic acid

Conventional methods for synthesizing this compound and its precursors often involve multi-step sequences that build the molecule from simpler, commercially available starting materials.

Conventional Multistep Synthesis Approaches

The synthesis of phenylacetic acid derivatives can be approached through various classical organic chemistry reactions. A common strategy involves the construction of the substituted benzene (B151609) ring followed by the introduction or modification of the side chains. For instance, a synthetic route can begin with a substituted toluene, such as 2,6-dibromo-4-methylaniline. mdpi.com This precursor can undergo a Sandmeyer reaction to replace the amino group, followed by a Suzuki-Miyaura coupling to introduce other aryl groups if needed. mdpi.com

A more direct conceptual pathway to this compound would likely start from 3-methyltoluene. The synthesis could proceed via the following steps:

Side-chain bromination: The methyl group of 3-methyltoluene can be brominated using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) to form 3-(bromomethyl)toluene. mdpi.com A similar radical chlorination could yield 3-(chloromethyl)toluene.

Cyanation: The resulting benzyl (B1604629) halide is a good electrophile for nucleophilic substitution. Reaction with a cyanide source, such as potassium cyanide (KCN), often facilitated by a phase-transfer catalyst like 18-crown-6, would yield (3-methylphenyl)acetonitrile. mdpi.com

Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, though acidic hydrolysis, sometimes catalyzed by species like titanium tetrachloride (TiCl₄), can be effective for converting the intermediate amide to the final carboxylic acid. mdpi.com

Another established approach for related structures involves the Wolff-Kishner reduction. For example, in the synthesis of 3-chloro-4-allyloxy-phenyl acetic acid, a key step is the reaction of a phenylglyoxalate intermediate with hydrazine (B178648) monohydrate and potassium hydroxide (B78521) in a high-boiling solvent like diethylene glycol. google.com This converts a keto group into a methylene (B1212753) group, forming the acetic acid side chain. google.com

Optimization Strategies for Yield and Purity in this compound Production

Optimizing the production of phenylacetic acid derivatives is crucial for industrial applications. Key factors include the choice of reagents, catalysts, solvents, and reaction conditions.

In catalytic processes, the choice of catalyst and its concentration are paramount. For the synthesis of related 2-chloromethylphenyl acetic acid derivatives, Lewis acids such as iron (III) chloride and indium (III) chloride have been shown to be effective catalysts. google.com The catalyst concentration is typically optimized to be between 0.01 and 0.2 molar equivalents to maximize efficiency. google.com

The selection of the solvent can also significantly impact the reaction outcome. A range of solvents, including aromatic hydrocarbons (toluene, xylene), halogenated hydrocarbons (dichloromethane, 1,2-dichloroethane), and ethers, can be used depending on the specific reaction step. google.com The choice of base in coupling reactions can also be critical; for certain Suzuki couplings, potassium carbonate has been identified as providing the best results. inventivapharma.com

Below is a table summarizing yields from a multi-step synthesis of a related triphenylacetic acid derivative, illustrating typical efficiencies. mdpi.com

| Step | Reaction | Yield |

| 1 | Sandmeyer Reaction (Aniline to Bromide) | 76% |

| 2 | Suzuki Coupling (Bromide to Triphenyl) | 68% |

| 3 | Radical Bromination (Toluene to Benzyl Bromide) | 73% |

| 4 | Cyanation & Hydrolysis (Benzyl Bromide to Amide) | 71% |

| 5 | Amide Hydrolysis (Amide to Carboxylic Acid) | 85% |

Novel and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methods, reducing waste and avoiding harsh reagents.

Catalytic Methods for this compound Synthesis

Catalysis is at the forefront of novel synthesis design. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming the C-C bonds necessary to construct the phenylacetic acid skeleton. inventivapharma.com These methods can be used to couple boronic acids with alkyl halides, providing a convergent approach to the target molecule. inventivapharma.com

For the specific introduction of the chloromethyl group, methods using Lewis acid catalysts are prominent. A patented method for producing 2-chloromethylphenyl acetic acid derivatives utilizes catalysts such as iron (III) chloride or indium (III) chloride in the presence of hydrogen chloride. google.com This process achieves ether cleavage to generate the desired product. google.com The reaction conditions for this catalytic system are summarized in the table below. google.com

| Catalyst | Molar Equivalents of Catalyst | Molar Equivalents of HCl | Solvent | Yield |

| Iron (III) chloride | 0.1 | 3 | Chlorobenzene | 75% |

| Indium (III) chloride | 0.1 | 3 | Toluene | 80% |

| Tin (IV) chloride | 0.1 | 3 | 1,2-dichloroethane | 30% |

Sustainable Methodologies for Chloromethylation and Carboxylation

Green chemistry principles encourage the use of sustainable and less hazardous processes. Carboxylation, the introduction of a carboxylic acid group, is a key transformation that can be made more sustainable by using carbon dioxide (CO₂) as a C1 feedstock. rsc.orgresearchgate.net This approach is highly attractive as it utilizes a greenhouse gas to produce valuable chemicals. rsc.orgresearchgate.net Various methods for CO₂ activation and carboxylation are under investigation, including photochemical, electrochemical, enzymatic, and thermochemical routes. rsc.orgresearchgate.net Though significant progress has been made, scaling these technologies for industrial application remains a challenge due to the high stability of the CO₂ molecule. rsc.orgresearchgate.net

For chloromethylation, green approaches would focus on avoiding highly toxic reagents like chloromethyl methyl ether and finding catalytic routes that improve atom economy and reduce waste. While specific green chloromethylation methods for this compound are not detailed in the provided results, the general principles of green chemistry would guide the selection of milder chlorinating agents and the use of catalytic systems over stoichiometric reagents.

Derivatization Strategies Utilizing the Chloromethyl and Carboxylic Acid Functionalities of this compound

The two functional groups on this compound offer independent handles for a wide range of derivatization reactions, making it a versatile intermediate.

The carboxylic acid group can undergo numerous nucleophilic acyl substitution reactions. libretexts.org

Esterification: Reacting the acid with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. This reaction is reversible. libretexts.orgmsu.edu

Amide Formation: Direct reaction with an amine is often difficult, but amides can be formed by heating the ammonium (B1175870) carboxylate salt above 100 °C to drive off water. libretexts.org More efficiently, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, allowing for mild amide bond formation. libretexts.orglibretexts.org

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) readily converts the carboxylic acid into the highly reactive (3-chloromethyl-phenyl)-acetyl chloride. libretexts.orglibretexts.org This acid chloride is a key intermediate for synthesizing other derivatives, such as esters and amides, under very mild conditions. ualberta.ca

The chloromethyl group behaves as a reactive benzyl halide. It is an excellent electrophile for SN2 reactions, allowing for the introduction of a wide variety of nucleophiles. This enables the synthesis of a library of compounds from a single precursor. Examples of transformations include:

Reaction with alkoxides or phenoxides to form ethers.

Reaction with amines to form substituted benzylamines.

Reaction with cyanide to form a nitrile, which can be further hydrolyzed to extend the carbon chain by one, as in the synthesis of a homologous phenylacetic acid. mdpi.com

Reaction with carboxylates to form esters.

These dual functionalities make this compound a valuable scaffold for combinatorial chemistry and the targeted synthesis of complex molecules in fields like pharmaceuticals and materials science.

Applications of 3 Chloromethyl Phenyl Acetic Acid in Medicinal Chemistry Research

(3-Chloromethyl-phenyl)-acetic acid as a Building Block for Bioactive Molecules

The chemical structure of this compound offers two key reactive sites: the carboxylic acid group and the benzylic chloride. This dual functionality allows for a wide array of chemical modifications, making it an invaluable starting material, or synthon, for the construction of more complex molecular architectures. Medicinal chemists utilize these reactive handles to introduce various pharmacophores and functional groups, thereby generating libraries of novel compounds with potential therapeutic activities.

The carboxylic acid moiety can be readily converted into esters, amides, and other acid derivatives. These transformations are fundamental in altering the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, metabolic stability, and ability to interact with biological targets. For instance, the formation of amide bonds with different amines can lead to the generation of compounds with diverse biological profiles.

Simultaneously, the chloromethyl group serves as a potent electrophile, enabling alkylation reactions with a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the introduction of diverse substituents on the phenyl ring, which can significantly influence the compound's interaction with specific biological targets. The strategic manipulation of this group is a key aspect of lead optimization in drug discovery.

Development of Anti-inflammatory and Analgesic Agents from this compound Scaffolds

The phenylacetic acid motif is a well-established scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Famous examples like diclofenac (B195802) and ibuprofen, which are phenylacetic acid or related phenylpropionic acid derivatives, underscore the importance of this structural framework in the development of anti-inflammatory and analgesic agents. The core structure of this compound provides a foundation upon which novel anti-inflammatory and analgesic compounds can be built.

Research in this area often involves the synthesis of derivatives where the chloromethyl group is replaced by or used to link to other molecular fragments known to modulate inflammatory pathways. For example, the synthesis of [(cycloalkylmethyl)phenyl]acetic acid derivatives has been explored for their anti-inflammatory and analgesic activities. While not directly starting from this compound, these studies highlight the therapeutic potential of modifying the substituent at the meta position of the phenylacetic acid core. The introduction of different cycloalkyl groups has been shown to influence the anti-inflammatory potency of these compounds.

Furthermore, studies on other substituted phenylacetic acid derivatives, such as 2-[(2,6-dichloroanilino) phenyl]acetic acid, have demonstrated significant anti-inflammatory effects. These findings suggest that the strategic placement of halogen atoms and other substituents on the phenylacetic acid scaffold can lead to the discovery of potent anti-inflammatory agents. The this compound molecule, with its reactive chloro group, is an ideal starting point for creating libraries of such substituted compounds for screening and development.

Exploration of this compound in Drug Discovery Platforms

The versatility of this compound makes it a valuable tool in modern drug discovery, particularly in the realms of structure-activity relationship (SAR) studies and rational drug design.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, medicinal chemists can identify the key molecular features responsible for its therapeutic effects. The this compound scaffold is well-suited for such studies.

The reactive nature of the chloromethyl group allows for the straightforward synthesis of a wide array of derivatives with diverse substituents at the meta-position. These derivatives can then be screened for their biological activity, and the resulting data can be used to build a comprehensive SAR profile. For example, by replacing the chlorine atom with different functional groups (e.g., amines, ethers, thioethers), researchers can probe the importance of size, electronics, and hydrogen bonding capacity at this position for target engagement. Similarly, modifications of the carboxylic acid group can provide insights into the optimal physicochemical properties required for activity.

While specific, detailed SAR studies focused solely on this compound derivatives are not extensively reported in publicly available literature, the principles of SAR are routinely applied to analogous phenylacetic acid derivatives in the development of various therapeutic agents.

Rational Design of Therapeutics Based on this compound Frameworks

Rational drug design involves the development of new medications based on a detailed understanding of the biological target's structure and function. This compound can serve as a foundational fragment in this process. Its phenylacetic acid core can be designed to mimic the binding motif of a known ligand or to fit into a specific pocket of a target protein.

The chloromethyl group, in particular, can be exploited for covalent drug design. Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to enhanced potency and prolonged duration of action. The electrophilic nature of the benzylic chloride in this compound makes it a potential warhead for targeting nucleophilic amino acid residues (such as cysteine, serine, or lysine) in the active site of an enzyme or the binding pocket of a receptor. By incorporating this reactive group into a molecule that has affinity for a specific target, researchers can design highly selective and potent covalent inhibitors.

Investigational Therapeutic Areas for this compound Conjugates and Derivatives

The application of this compound extends beyond the development of traditional small-molecule drugs. Its ability to be readily conjugated to other molecules opens up possibilities for its use in a variety of investigational therapeutic areas.

One promising area is the development of targeted drug delivery systems. By attaching a cytotoxic agent to a molecule that selectively binds to cancer cells, it is possible to deliver the therapeutic payload directly to the tumor site, thereby minimizing off-target toxicity. The reactive chloromethyl group of this compound can be used as a linker to conjugate cytotoxic drugs to targeting moieties such as antibodies or small-molecule ligands.

Another area of exploration is the development of prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. The carboxylic acid or the chloromethyl group of this compound can be modified to create a prodrug that releases the active therapeutic agent under specific physiological conditions, such as at a particular pH or in the presence of certain enzymes.

While specific investigational drugs derived directly from this compound are not yet prominent in the clinical pipeline, the chemical principles and synthetic strategies involving this compound are highly relevant to ongoing research in various therapeutic fields, including oncology, inflammation, and infectious diseases. The versatility of this chemical scaffold ensures its continued importance in the quest for new and improved medicines.

Role of 3 Chloromethyl Phenyl Acetic Acid in Agrochemical Research and Development

Application of (3-Chloromethyl-phenyl)-acetic acid in Herbicide Synthesis

The primary application of this compound in the agrochemical industry lies in its use as a precursor for the synthesis of various herbicides. Its chemical architecture allows for its incorporation into molecules designed to mimic or interfere with the natural processes of weeds, thereby inhibiting their growth or causing their demise.

One of the key areas of its application is in the synthesis of auxin-type herbicides. These synthetic auxins are designed to overload the natural hormone regulation systems in susceptible plants, leading to uncontrolled growth and eventual death. The phenylacetic acid portion of the molecule is a common feature in many auxin-mimicking herbicides, and the chloromethyl group provides a reactive site for further chemical modification to enhance herbicidal activity and selectivity.

While specific, publicly available examples of commercial herbicides directly synthesized from this compound are not extensively documented in readily accessible literature, its structural motifs are present in various patented herbicidal compounds. Research in this area often focuses on creating derivatives that exhibit improved efficacy against a broader spectrum of weeds, enhanced crop safety, and more favorable environmental profiles.

Integration of this compound into Pesticide Formulations

The properties of molecules derived from this compound can influence the physical and chemical characteristics of a formulation. For instance, the lipophilicity and solubility of the final active ingredient, which can be tailored by modifications involving the this compound precursor, are crucial for its ability to be formulated as an emulsifiable concentrate (EC), a suspension concentrate (SC), or other types of formulations. These formulation types are designed to ensure that the pesticide can be easily mixed with water and applied evenly to the target area.

Table 1: Illustrative Data on a Hypothetical Pesticide Formulation

| Formulation Component | Purpose | Concentration Range (%) |

| Hypothetical Herbicide A (derived from this compound) | Active Ingredient | 10 - 40 |

| Solvent (e.g., Aromatic Naphtha) | Dissolves the active ingredient | 40 - 70 |

| Emulsifier (e.g., Calcium dodecylbenzenesulfonate) | Allows for mixing with water | 5 - 10 |

| Stabilizer (e.g., Epoxidized soybean oil) | Prevents degradation of the active ingredient | 1 - 5 |

This table is for illustrative purposes only and does not represent a specific commercial product.

Structure-Activity Relationship (SAR) Studies of Agrochemicals Derived from this compound

Structure-activity relationship (SAR) studies are a cornerstone of modern agrochemical research. These studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity. For agrochemicals derived from this compound, SAR studies are crucial for optimizing herbicidal potency, selectivity, and environmental safety.

Researchers methodically alter different parts of the molecule, such as the position and nature of substituents on the phenyl ring or modifications of the acetic acid side chain, and then evaluate the impact of these changes on herbicidal efficacy. For example, the position of the chloromethyl group at the meta-position (position 3) of the phenyl ring in this compound is a deliberate choice that influences the molecule's three-dimensional shape and its ability to bind to the target site within the weed.

Table 2: Hypothetical SAR Data for Herbicidal Activity

| Compound ID | Modification on Phenyl Ring | Relative Herbicidal Activity (%) |

| A | 3-Chloromethyl | 100 |

| B | 2-Chloromethyl | 75 |

| C | 4-Chloromethyl | 60 |

| D | 3-Fluoromethyl | 90 |

| E | 3-Dichloromethyl | 110 |

This table presents hypothetical data to illustrate the principles of SAR and does not reflect actual experimental results.

These studies can reveal that even minor changes to the molecular structure can lead to significant differences in biological activity. The insights gained from SAR studies guide the design of new, more effective, and safer agrochemicals.

Environmental Fate and Impact Studies of this compound-based Agrochemicals

The environmental fate and impact of any new agrochemical are of paramount importance. Regulatory agencies worldwide require extensive studies to understand how a pesticide behaves in the environment and its potential effects on non-target organisms. For agrochemicals derived from this compound, these studies would focus on several key areas:

Mobility: Studies are conducted to determine the potential for the herbicide to move through the soil and enter groundwater. The adsorption and desorption characteristics of the molecule, which are influenced by its chemical structure, play a significant role in its mobility.

Toxicity to Non-Target Organisms: The potential impact on organisms such as fish, birds, insects, and soil microorganisms is thoroughly evaluated. These studies help to establish safe application rates and any necessary restrictions to protect biodiversity.

The chemical structure originating from the this compound building block will influence these environmental properties. For example, the presence of the chlorine atom can affect the rate of degradation and the potential for bioaccumulation. The goal of modern agrochemical research is to design molecules that are highly effective against the target pest while having minimal and transient impact on the wider environment.

Investigation of 3 Chloromethyl Phenyl Acetic Acid in Materials Science

Utilization of (3-Chloromethyl-phenyl)-acetic acid in Polymer Synthesis

The dual functionality of this compound allows for its use as a versatile building block in polymer chemistry. It can be incorporated into polymer chains and subsequently functionalized, offering a pathway to a diverse range of materials with tailored properties.

This compound can be envisioned as a key component in monomer design for step-growth polymerization. The carboxylic acid group enables its participation in condensation reactions with diols or diamines to produce polyesters and polyamides, respectively. libretexts.orgyoutube.com The polymerization would proceed through standard mechanisms for these polymer classes, with the formation of ester or amide linkages.

A key feature of using this monomer is the preservation of the chloromethyl group as a pendant functionality on the polymer backbone. This group is generally stable under typical polycondensation conditions but can be readily transformed in subsequent steps. For instance, the chloromethyl group can undergo nucleophilic substitution reactions, providing a versatile handle for grafting other molecules onto the polymer chain. ibm.comresearchgate.net

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Linkage Formed | Polymerization Mechanism |

| Polyester | Diol (e.g., Ethane-1,2-diol) | Ester | Polycondensation |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide | Polycondensation |

The synthesis of functional polymers can also be achieved by first preparing a polymer with reactive sites and then grafting this compound onto it. researchgate.netnih.gov For example, a polymer with pendant hydroxyl groups could be esterified with the carboxylic acid of this compound.

The incorporation of this compound into a polymer backbone allows for significant tailoring of the material's properties. The initial inclusion of the phenyl ring and the chloromethyl group can in itself modify the polymer's characteristics, for example, by increasing its rigidity and altering its solubility.

More importantly, the real potential for tailoring properties lies in the post-polymerization modification of the chloromethyl group. This reactive site can be converted to a wide range of other functional groups through nucleophilic substitution reactions. This allows for the introduction of functionalities that can impart specific properties to the polymer.

Table 2: Examples of Polymer Property Modification via Functionalization of the Chloromethyl Group

| Reagent | Introduced Functional Group | Potential Change in Polymer Properties |

| Sodium azide | Azide (-N₃) | Enables "click" chemistry for further functionalization, potential for crosslinking. ibm.com |

| Tertiary amine | Quaternary ammonium (B1175870) salt | Increased hydrophilicity, potential for antimicrobial activity, use in ion-exchange resins. nih.gov |

| Thiol | Thioether | Improved adhesion to metal surfaces, potential for vulcanization. |

| Sodium cyanide | Nitrile (-CN) | Increased polarity, precursor for other functional groups like carboxylic acids or amines. chemicalbook.com |

This ability to introduce a variety of functional groups opens up possibilities for creating polymers with precisely controlled properties for specific applications, such as biocompatible materials, sensors, or catalysts. nih.govnih.gov

Novel Material Development Incorporating this compound

The unique reactivity of this compound also makes it a valuable component in the development of new functional materials and advanced composites.

This compound can be utilized in the creation of functional surfaces and coatings. The carboxylic acid group can be used to anchor the molecule to a substrate, for example, through esterification with surface hydroxyl groups. The exposed chloromethyl group can then be used to further functionalize the surface. This approach could be used to create surfaces with specific wetting properties, biocompatibility, or catalytic activity. nih.gov

For example, grafting of this compound onto a surface, followed by reaction of the chloromethyl group with a hydrophilic species, could be used to create a hydrophilic coating. Conversely, reaction with a hydrophobic species could create a hydrophobic or oleophobic surface.

In the field of composite materials, this compound has the potential to act as a coupling agent or an interfacial modifier. A coupling agent enhances the adhesion between the reinforcing filler (e.g., glass fibers, carbon nanotubes) and the polymer matrix.

The carboxylic acid group of this compound could potentially react with functional groups on the surface of the filler, while the chloromethyl group could react with the polymer matrix. This would create a strong covalent bond at the filler-matrix interface, leading to improved stress transfer and enhanced mechanical properties of the composite material.

Table 3: Potential Role of this compound in Composite Materials

| Composite Component | Interaction with this compound | Resulting Improvement |

| Reinforcing Filler (e.g., with surface hydroxyls) | Esterification via the carboxylic acid group. | Improved filler dispersion and interfacial adhesion. |

| Polymer Matrix (e.g., with nucleophilic sites) | Nucleophilic substitution at the chloromethyl group. | Stronger covalent bonding between filler and matrix. |

Chemical Reactivity and Mechanistic Investigations of 3 Chloromethyl Phenyl Acetic Acid

Reactivity Profiles of the Chloromethyl Group in (3-Chloromethyl-phenyl)-acetic acidsigmaaldrich.comchemspider.com

The chloromethyl group attached to the phenyl ring is a key site for various chemical modifications, primarily through nucleophilic substitution and by influencing electrophilic aromatic substitution reactions.

Nucleophilic Substitution Reactions

The benzylic chloride in (3-Chloromethyl-phenyl)-acetic acid is susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility. The general mechanism for these reactions is a nucleophilic substitution, which can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. researchgate.net

Common nucleophilic substitution reactions involving the chloromethyl group include:

Hydrolysis: Reaction with water or hydroxide (B78521) ions yields the corresponding (3-hydroxymethyl-phenyl)-acetic acid.

Alkoxylation: Treatment with alcohols or alkoxides results in the formation of ethers.

Cyanation: Reaction with cyanide salts, such as potassium cyanide, introduces a nitrile group, forming (3-cyanomethyl-phenyl)-acetic acid. This reaction is a valuable method for carbon chain extension. mdpi.com

Amination: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding aminomethyl derivatives.

The table below summarizes the products of typical nucleophilic substitution reactions of this compound.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | (3-Hydroxymethyl-phenyl)-acetic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | (3-Methoxymethyl-phenyl)-acetic acid |

| Cyanide | Potassium Cyanide (KCN) | (3-Cyanomethyl-phenyl)-acetic acid |

| Ammonia | Ammonia (NH₃) | (3-Aminomethyl-phenyl)-acetic acid |

Electrophilic Aromatic Substitution Reactions

The chloromethyl group, being an ortho-, para-directing deactivator, influences the position of incoming electrophiles on the aromatic ring. masterorganicchemistry.comyoutube.com While the chloroalkyl group is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609), it directs incoming electrophiles to the positions ortho and para to itself. masterorganicchemistry.com However, due to steric hindrance from the acetic acid side chain, substitution at the para position (position 6) is generally favored.

Key electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring.

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the ring, typically in the presence of a Lewis acid catalyst like FeBr₃ or FeCl₃. lumenlearning.com

Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, although the deactivating nature of the chloromethyl and carboxylic acid groups can make these reactions challenging. masterorganicchemistry.com

The regioselectivity of these reactions is a critical aspect, with the major product typically being the one where the electrophile has added to the position least sterically hindered and electronically favored.

Carboxylic Acid Functional Group Chemistry of this compound

The carboxylic acid group imparts acidic properties to the molecule and is a gateway to a variety of derivatives through reactions at the carbonyl carbon. libretexts.org

Esterification and Amidation Reactions

The carboxylic acid moiety readily undergoes esterification and amidation, which are fundamental transformations in organic synthesis.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (like sulfuric acid) or a coupling agent yields the corresponding ester. nih.gov For instance, reaction with methanol (B129727) would produce methyl (3-chloromethyl-phenyl)acetate. The use of nanoclay catalysts, such as metal cation exchanged montmorillonite, has been shown to be an effective and environmentally friendly approach for the esterification of similar phenylacetic acids. nih.gov

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with the amine. Direct amidation can also be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

The following table illustrates the products from esterification and amidation reactions.

| Reagent | Reaction Type | Product |

| Methanol (CH₃OH) / H⁺ | Esterification | Methyl (3-chloromethyl-phenyl)acetate |

| Ethylamine (CH₃CH₂NH₂) / DCC | Amidation | N-Ethyl-2-(3-chloromethyl-phenyl)acetamide |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, although it often requires specific conditions. For phenylacetic acids, decarboxylation can be promoted by catalysts or through oxidative pathways. organic-chemistry.org For instance, copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids can lead to the formation of aromatic carbonyl compounds. organic-chemistry.org The stability of the resulting carbanion or radical intermediate plays a crucial role in the feasibility of the decarboxylation reaction. nih.gov

Reaction Pathway Elucidation and Kinetic Studies Involving (3-Chloromethyl-phenyl)-acetic acidsigmaaldrich.com

Understanding the reaction mechanisms and kinetics is essential for controlling the outcome of chemical transformations involving this compound.

Kinetic studies on analogous systems, such as the reaction of haloacetic acids with nucleophiles, often reveal second-order kinetics, consistent with an SN2 mechanism. researchgate.net The rate of reaction is dependent on the concentration of both the substrate and the nucleophile. For esterification reactions, kinetic models like the pseudo-homogeneous (PH) model have been successfully used to correlate experimental data and determine kinetic parameters. researchgate.net

The elucidation of reaction pathways often involves a combination of experimental techniques, including:

Spectroscopic analysis (NMR, IR, Mass Spectrometry): To identify intermediates and final products.

Kinetic studies: To determine reaction rates, orders, and activation parameters, which provide insights into the transition state of the rate-determining step. researchgate.net

Computational modeling: To calculate energy profiles of different possible reaction pathways and to understand the electronic and steric effects of substituents.

For electrophilic aromatic substitution, the mechanism typically involves the formation of a Wheland intermediate (a resonance-stabilized carbocation), with the initial attack of the electrophile being the rate-determining step. lumenlearning.com

| Reaction Type | Key Mechanistic Feature | Typical Kinetic Profile |

| Nucleophilic Substitution (SN2) | Backside attack of the nucleophile | Second-order kinetics |

| Esterification (acid-catalyzed) | Formation of a tetrahedral intermediate | Dependent on concentrations of acid, alcohol, and catalyst |

| Electrophilic Aromatic Substitution | Formation of a Wheland intermediate | Rate-determining electrophilic attack |

Lack of Specific Research Data Hinders Detailed Analysis of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the specific research concerning the chemical reactivity, mechanistic investigations, and particularly the stereochemical considerations of this compound. While the general reactivity of its constituent functional groups—the carboxylic acid and the benzylic chloride—is well-established in organic chemistry, detailed studies focusing on this specific molecule are notably absent from the public domain.

This compound possesses two primary reactive sites: the carboxylic acid group and the chloromethyl group attached to the phenyl ring. General chemical principles suggest that the carboxylic acid moiety can undergo typical reactions such as esterification and amide formation. wikipedia.orgmasterorganicchemistry.com The benzylic chloride group, being a reactive benzylic halide, is susceptible to nucleophilic substitution reactions. google.com

A critical deficiency in the available data is the complete absence of information regarding the stereochemical aspects of reactions involving this compound. The molecule itself is achiral and, therefore, does not have enantiomers. For stereochemical considerations to be relevant, a reaction would need to introduce a new chiral center into the molecule. Searches for such reactions, including asymmetric syntheses or resolutions involving this compound, have yielded no specific results. General principles of stereoselective reactions are well-documented, but their specific application to this compound has not been reported. masterorganicchemistry.com

Due to this lack of specific research findings, a detailed and scientifically rigorous article on the "," particularly concerning "Stereochemical Considerations," cannot be compiled at this time. The construction of such an article would require dedicated laboratory research to generate the necessary empirical data.

Computational and Theoretical Studies on 3 Chloromethyl Phenyl Acetic Acid

Molecular Modeling and Conformational Analysis of (3-Chloromethyl-phenyl)-acetic acid

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling techniques are employed to predict the stable conformations of this compound and the energy barriers between them.

The conformational landscape of phenylacetic acid derivatives is primarily dictated by the orientation of the carboxylic acid group relative to the phenyl ring. Theoretical studies on phenylacetic acid and its halogenated analogues have identified several low-energy conformers. nih.gov The two principal conformations are characterized by the dihedral angle between the C-C=O plane of the carboxylic acid and the plane of the phenyl ring. A key conformation involves the C=O bond being perpendicular to the phenyl ring, which is often the most stable arrangement. Another conformer has the C=O bond eclipsing the C-C bond connecting the side chain to the ring.

To illustrate the expected conformational preferences, a table of hypothetical low-energy conformers and their relative energies, based on studies of similar molecules, is presented below.

| Conformer | Dihedral Angle (C(Ar)-C(α)-C(O)-O) | Dihedral Angle (C(Ar)-CH2-Cl) | Relative Energy (kcal/mol) | Stabilizing Interactions |

| I | ~90° | ~60° | 0.00 | Minimal steric hindrance, potential weak intramolecular interactions. |

| II | ~0° | ~180° | 1-2 | Increased steric interaction between the carboxylic group and the ring. |

| III | ~90° | ~180° | 0.5-1.5 | Different orientation of the chloromethyl group leading to varied steric and electronic interactions. |

| IV | ~0° | ~60° | 2-3 | Higher energy due to significant steric clashes. |

This table is illustrative and based on general principles of conformational analysis for substituted phenylacetic acids.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net For this compound, these calculations can provide insights into properties such as charge distribution, molecular orbital energies, and reactivity indices.

The introduction of a chloromethyl group at the meta position of phenylacetic acid is expected to influence its electronic properties. The chloromethyl group is generally considered to be weakly electron-withdrawing through an inductive effect (-I). This effect will modulate the electron density of the phenyl ring and the acidity of the carboxylic acid group.

DFT calculations can be used to determine key electronic parameters that are correlated with reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Natural Bond Orbital (NBO) analysis can further detail the charge distribution and delocalization of electrons within the molecule. researchgate.net This analysis would likely show a polarization of the C-Cl bond in the chloromethyl group and a net withdrawal of electron density from the phenyl ring.

The following table presents expected trends in electronic properties for this compound compared to the parent phenylacetic acid, based on established substituent effects.

| Property | Phenylacetic Acid | This compound (Expected) |

| HOMO Energy | Lower | Slightly Lower |

| LUMO Energy | Higher | Slightly Lower |

| HOMO-LUMO Gap | Larger | Smaller |

| Dipole Moment | Lower | Higher |

| Acidity (pKa) | ~4.31 wikipedia.org | Expected to be slightly lower (more acidic) |

The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The substituent constant (σ) for a meta-chloromethyl group would reflect its electron-withdrawing nature and could be used to predict the equilibrium and rate constants for various reactions involving this compound.

Reaction Mechanism Predictions and Transition State Analysis for this compound Transformations

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, several types of transformations can be envisaged, and their mechanisms can be computationally explored.

One common reaction of carboxylic acids is esterification. The acid-catalyzed esterification of phenylacetic acid has been studied, and computational analysis can reveal the transition state structures for the addition of an alcohol to the protonated carboxylic acid, followed by the elimination of water. researchgate.net The presence of the chloromethyl group is unlikely to dramatically alter the fundamental steps of this mechanism but may influence the reaction rates due to its electronic and steric effects.

Another potential transformation is the reaction at the benzylic chloromethyl position, such as nucleophilic substitution. Computational studies can model the S_N2 or S_N1 reaction pathways, calculating the activation energies and determining the preferred mechanism. The stability of the potential carbocation intermediate in an S_N1 pathway would be influenced by the electronic nature of the rest of the molecule.

Oxidation of the methylene (B1212753) group in the acetic acid side chain is also a possible reaction. Kinetic studies on the oxidation of phenylacetic acid have been reported, and computational modeling can provide detailed insights into the transition states of the rate-determining steps. jetir.org For instance, in an oxidation reaction, the calculations could model the abstraction of a hydrogen atom from the α-carbon and the subsequent steps leading to the final products.

A hypothetical transition state for a generic nucleophilic substitution at the chloromethyl group is depicted below, which could be characterized through quantum chemical calculations.

Analytical Methodologies for Research on 3 Chloromethyl Phenyl Acetic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of (3-Chloromethyl-phenyl)-acetic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring will typically appear as a complex multiplet in the range of 7.2-7.4 ppm. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) would likely produce a singlet around 4.5 ppm, while the methylene protons of the acetic acid moiety (-CH₂COOH) would also present as a singlet, typically around 3.6 ppm. The acidic proton of the carboxyl group is often broad and may appear over a wide range of the spectrum. For comparative purposes, the ¹H NMR spectrum of the isomeric (4-Chloromethylphenyl)acetic acid shows signals within these expected regions. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift, typically in the range of 170-180 ppm. The aromatic carbons will show a series of signals between 120-140 ppm. The carbon of the chloromethyl group is anticipated to appear around 45 ppm, and the methylene carbon of the acetic acid group would likely be observed near 40 ppm.

A summary of expected ¹H NMR chemical shifts for this compound is presented in the table below.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.2 - 7.4 | Multiplet |

| Chloromethyl (-CH₂Cl) | ~ 4.5 | Singlet |

| Acetic Acid (-CH₂COOH) | ~ 3.6 | Singlet |

| Carboxylic Acid (-COOH) | Variable | Broad Singlet |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C-Cl stretching vibration of the chloromethyl group is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is a common mode used for the separation of phenylacetic acid and its derivatives. sigmaaldrich.comsielc.com

A typical HPLC method for the analysis of this compound would involve a C18 column. sigmaaldrich.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphoric acid or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comsielc.com Detection is commonly achieved using a UV detector, with the wavelength set to a value where the aromatic ring exhibits strong absorbance, typically around 215 nm. sigmaaldrich.com The retention time of the compound under specific conditions is a key parameter for its identification and quantification. Isocratic elution, where the mobile phase composition remains constant, can be effective for routine purity checks. sielc.com Gradient elution, where the mobile phase composition is changed during the analysis, may be necessary for separating complex mixtures containing this compound and its derivatives with varying polarities.

A representative set of HPLC conditions for the analysis of a related compound, phenylacetic acid, is detailed in the table below. sigmaaldrich.com

| Parameter | Condition |

| Column | Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles |

| Mobile Phase | [A] 20 mM phosphoric acid; [B] acetonitrile; (75:25, A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV, 215 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC): GC can also be used for the analysis of this compound, although derivatization to a more volatile ester form may be necessary to improve its chromatographic behavior and prevent thermal decomposition in the injector or column. The derivatized analyte is then separated on a capillary column, often with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Mass Spectrometric Approaches for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z).

The molecular formula of this compound is C₉H₉ClO₂, which corresponds to a monoisotopic mass of approximately 184.03 Da. chemspider.comsigmaaldrich.comchemicalbook.com In a mass spectrum, this would be observed as the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used.

Electron Ionization (EI): In GC-MS, electron ionization is a common technique. The EI mass spectrum of this compound would be expected to show a molecular ion peak and several fragment ions. Key fragmentation pathways could include the loss of the chlorine atom, the cleavage of the acetic acid side chain, and the formation of a stable tropylium-like ion.

Electrospray Ionization (ESI): In LC-MS, electrospray ionization is typically used. ESI is a soft ionization technique that usually results in the formation of a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For this compound, the negative ion mode would likely show a prominent peak at an m/z corresponding to the deprotonated molecule. The fragmentation of this ion in tandem mass spectrometry (MS/MS) experiments can provide further structural information. For instance, the loss of the carboxyl group (as CO₂) from the deprotonated molecule is a common fragmentation pathway for carboxylic acids.

The table below summarizes the key mass spectrometric data for this compound.

| Parameter | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Monoisotopic Mass | 184.0291072 Da |

| Key Expected Ions | [M]⁺, [M+H]⁺, [M-H]⁻ |

Future Research Directions and Translational Perspectives for 3 Chloromethyl Phenyl Acetic Acid

Emerging Applications in Novel Chemical Synthesis

The synthetic utility of (3-Chloromethyl-phenyl)-acetic acid as a building block for novel chemical entities is not well-established in current research. The presence of both a reactive chloromethyl group and a carboxylic acid moiety suggests its potential as a versatile intermediate. In theory, the chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups, while the carboxylic acid function can be converted to esters, amides, or other derivatives. This dual reactivity could potentially be exploited in the synthesis of complex molecules.

However, a comprehensive review of existing literature reveals a scarcity of studies that specifically employ this compound as a starting material for the synthesis of new compounds. While there are numerous reports on the synthesis and applications of other phenylacetic acid derivatives, including those with different substitution patterns on the phenyl ring, the specific contributions of the 3-chloromethyl isomer are not prominent.

Potential for this compound in Interdisciplinary Research

The potential for this compound to be a valuable tool in interdisciplinary research is an area that warrants exploration. Phenylacetic acid and its derivatives are known to exhibit a range of biological activities and have applications in medicinal chemistry, agrochemistry, and materials science. For instance, some phenylacetic acid derivatives are precursors to pharmaceuticals. One study detailed the enantiospecific synthesis of 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines from phenylalanine, highlighting the potential of the chloromethyl group in the synthesis of biologically active heterocyclic compounds. However, this research did not start from this compound itself.

The unique combination of the acidic and the reactive benzylic chloride functionalities could, in principle, be leveraged in various fields. For example, it could be investigated as a linker molecule in the development of new materials or as a scaffold for creating libraries of compounds for biological screening. At present, there is a lack of concrete research demonstrating its application in these or other interdisciplinary areas.

Challenges and Opportunities in the Academic and Industrial Utilization of this compound

The academic and industrial utilization of this compound is met with both challenges and latent opportunities. The primary challenge is the current lack of defined, high-value applications. Without a clear end-use, there is little incentive for large-scale production or in-depth investigation of its properties.

From a synthetic standpoint, challenges may arise from the reactivity of the chloromethyl group, which could lead to undesired side reactions or polymerization under certain conditions. The purification and handling of such a reactive bifunctional molecule might also require special considerations, particularly on an industrial scale.

Conversely, the opportunity lies in its potential as a currently underexplored chemical building block. Its bifunctionality offers a platform for the development of novel synthetic routes to a variety of target molecules. Future research could focus on systematically exploring its reactivity and identifying new applications. Success in this area could transform this compound from a specialty chemical into a valuable and more widely used synthetic intermediate.

Q & A

Q. What are the optimal synthetic routes for (3-Chloromethyl-phenyl)-acetic acid, and how do reaction conditions influence yield and purity?

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. A common method involves reacting 3-chlorobenzyl chloride with acetyl chloride under anhydrous conditions using AlCl₃ as a Lewis acid catalyst. Key parameters include strict control of moisture (to prevent hydrolysis of the acyl chloride intermediate) and reaction temperatures between 40–60°C . Purification typically involves fractional distillation or column chromatography to isolate the product from byproducts like 3-chlorophenylacetic acid.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm the presence of the chloromethyl (-CH₂Cl) and acetic acid (-CH₂COOH) groups.

- FT-IR to identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, C-Cl stretch at ~650 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion validation (expected m/z: ~200.6 for C₉H₉ClO₂). Cross-referencing with PubChem data (InChIKey: PYPMKORNJLTHGP-UHFFFAOYSA-N) ensures structural accuracy .

Q. What are the common hydrolytic degradation pathways, and how can stability be improved?

Hydrolysis in aqueous media converts the compound to 3-chlorophenylacetic acid and HCl. Stabilization strategies include:

- Storing the compound in anhydrous solvents (e.g., dry THF or DCM).

- Adding desiccants like molecular sieves during storage.

- Avoiding prolonged exposure to basic conditions, which accelerate degradation .

Advanced Research Questions

Q. How do electronic effects of the chloromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl atom activates the methylene group for nucleophilic substitution (SN₂) or Suzuki-Miyaura coupling. For example, palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the chloromethyl site. Optimal conditions include Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and refluxing in a 3:1 dioxane/water mixture (yields: 65–85%) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Impurities like residual AlCl₃ or hydrolyzed byproducts require chromatographic separation. A validated HPLC method using a C18 column (mobile phase: 70:30 acetonitrile/0.1% H₃PO₄) achieves baseline separation with a detection limit of 0.1 µg/mL. For quantification, internal standards like deuterated analogs improve accuracy in mass spectrometry .

Q. How does the compound interact with biological targets, and what contradictions exist in reported pharmacological data?

Studies suggest potential enzyme inhibition (e.g., cyclooxygenase-2) due to structural similarity to aryl acetic acid NSAIDs. However, conflicting data exist:

- In vitro : IC₅₀ values range from 10–50 µM for COX-2 inhibition .

- In vivo : Poor bioavailability in rodent models (<20% oral absorption) limits therapeutic relevance. Contradictions may arise from assay conditions (e.g., solvent polarity affecting ligand-protein binding) .

Methodological Considerations

Designing a kinetic study to evaluate reaction mechanisms in esterification:

- Step 1 : Monitor ester formation (e.g., methyl ester) via time-resolved FT-IR or GC-MS.

- Step 2 : Vary nucleophile concentration (e.g., methanol) to determine rate order.

- Step 3 : Use Arrhenius plots (k vs. 1/T) to calculate activation energy (Eₐ).

Typical Eₐ values for acyl chloride esterification: 50–70 kJ/mol .

Resolving spectral overlaps in NMR analysis of derivatives:

- Problem : Overlapping peaks for aromatic protons in substituted analogs.

- Solution : Apply 2D NMR (COSY, HSQC) to assign signals. For example, HSQC correlates ¹H signals with adjacent ¹³C nuclei, distinguishing meta- and para-substituted protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.